molecular formula C18H11Cl2N3O3 B2745887 (2E,4E)-2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide CAS No. 873885-04-2

(2E,4E)-2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide

Cat. No.: B2745887
CAS No.: 873885-04-2
M. Wt: 388.2
InChI Key: POEIDIOBXPFKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding how the compound is made . This can involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can involve observing changes in the compound when it is exposed to various conditions, or when it is mixed with other compounds .

Scientific Research Applications

Molecular Characterization and Photophysical Properties

Research involving compounds with complex structures, including unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, provides insights into the molecular characterization and photophysical properties of such compounds. For instance, a study focused on the synthesis of diversely functionalized unsymmetrical mono-carbonyl curcuminoids employing various spectroscopic techniques for characterization, including 1H NMR, 13C NMR, FT-IR, UV–Vis, and single crystal X-ray diffraction. The study also explored quantum chemical insights, nonlinear optical (NLO), natural bond orbitals (NBOs), and frontier molecular orbitals (FMOs) properties of these compounds, revealing significant findings on their molecular stability and charge transfer phenomena (M. Khalid et al., 2020).

Organic Synthesis and Chemical Transformations

Another area of application involves the synthesis and chemical transformations of heterocyclic compounds. For example, the preparation of cyano-substituted 5-thiabicyclo[2.1.0]pent-2-enes highlighted their roles as intermediates in phototransposition processes. Such studies underscore the utility of these compounds in synthesizing novel organic structures with potential applications in materials science and medicinal chemistry (J. Barltrop et al., 1979).

Nonlinear Optical Materials

Research on bis-chalcone derivatives doped in polymer matrices has shown these compounds to exhibit significant second harmonic generation (SHG) conversion efficiencies and third-order nonlinear optical properties. Such findings are critical for developing new optical materials with applications in photonics and optoelectronics (S. Shettigar et al., 2006).

Mechanism of Action

The mechanism of action refers to how the compound interacts with biological systems, if applicable. This can involve understanding how the compound binds to specific receptors, how it is metabolized, and what biological effects it has .

Properties

IUPAC Name

(2E,4E)-2-cyano-N-(2,6-dichlorophenyl)-5-(2-nitrophenyl)penta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O3/c19-14-8-4-9-15(20)17(14)22-18(24)13(11-21)7-3-6-12-5-1-2-10-16(12)23(25)26/h1-10H,(H,22,24)/b6-3+,13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEIDIOBXPFKSU-JBQYMGEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=C(\C#N)/C(=O)NC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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